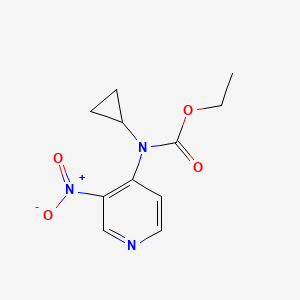

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Description

BenchChem offers high-quality Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl N-cyclopropyl-N-(3-nitropyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-2-18-11(15)13(8-3-4-8)9-5-6-12-7-10(9)14(16)17/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEADMRWWIQXOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C1CC1)C2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670476 | |

| Record name | Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797032-05-4 | |

| Record name | Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a heterocyclic compound featuring a unique combination of a 3-nitropyridine core, a cyclopropyl moiety, and an ethyl carbamate linker. While specific literature on this exact molecule is sparse, its structural components suggest significant potential as a versatile intermediate in medicinal chemistry and drug discovery. The electron-deficient nitropyridine ring offers sites for nucleophilic substitution and reduction, the cyclopropyl group can enhance metabolic stability and binding affinity, and the carbamate functional group provides a handle for further synthetic modifications or can act as a key pharmacophoric element. This guide synthesizes available data with established chemical principles to provide a comprehensive technical overview, including its physicochemical properties, a plausible synthetic route with detailed protocols, predicted spectroscopic characteristics, potential reactivity, and prospective applications in drug development.

Introduction: Unpacking the Structural Motifs

The structure of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate brings together three distinct chemical motifs, each contributing to its overall properties and potential utility.

-

The 3-Nitropyridine Core: The pyridine ring is a "privileged structural motif" in drug design, present in a significant percentage of FDA-approved nitrogen-heterocyclic drugs.[1] The addition of a nitro group, particularly at the 3-position, renders the ring electron-deficient. This electronic feature is crucial for its reactivity and can be a key determinant in its biological activity. Nitropyridine derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[1][2]

-

The Cyclopropyl Group: The inclusion of a cyclopropyl ring in drug candidates has become an increasingly common strategy in medicinal chemistry.[3] This small, strained ring system is known to confer several advantageous properties, such as increased metabolic stability, enhanced potency, and improved membrane permeability.[3][4] The unique orbital characteristics of the cyclopropyl group can also lead to more favorable, entropically-driven binding interactions with biological targets.[4]

-

The Ethyl Carbamate Linker: Carbamates are versatile functional groups in organic synthesis and are found in numerous approved pharmaceutical agents.[5] They can act as prodrug moieties, improve pharmacokinetic properties, or serve as crucial hydrogen bonding elements within a receptor's active site. The ethyl carbamate in the target molecule provides a stable, yet potentially cleavable, linkage that also influences the compound's overall lipophilicity and solubility.

This guide will delve into the chemical properties and potential of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, providing a foundational understanding for researchers interested in its synthesis and application.

Physicochemical Properties

While extensive experimental data for this specific compound is not publicly available, a combination of information from chemical suppliers and computational predictions allows for a summary of its key physicochemical properties.

| Property | Value/Prediction | Source |

| CAS Number | 797032-05-4 | [6][7] |

| Molecular Formula | C₁₁H₁₃N₃O₄ | [6][8] |

| Molecular Weight | 251.24 g/mol | [6][8] |

| Appearance | White fine powder (predicted) | [8] |

| Boiling Point | 381.4 °C at 760 mmHg (predicted) | [6] |

| Density | 1.409 g/cm³ (predicted) | [6] |

| XLogP3 | 2.63830 (predicted) | [6] |

| Polar Surface Area (PSA) | 88.2 Ų | [6] |

The predicted XLogP3 value of approximately 2.6 suggests that the compound has moderate lipophilicity, which is often a desirable trait for drug candidates to balance aqueous solubility with membrane permeability. The polar surface area of 88.2 Ų indicates that the molecule may have acceptable oral bioavailability.

Synthesis and Purification

A definitive, peer-reviewed synthesis of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is not currently available in the literature. However, based on established organic chemistry principles, a plausible and logical synthetic route can be proposed. The most direct approach would involve a two-step process starting from commercially available 4-chloro-3-nitropyridine.

Proposed Synthetic Pathway

Step 1: Synthesis of N-Cyclopropyl-3-nitropyridin-4-amine

The first step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the 4-position of the pyridine ring, making it susceptible to attack by a nucleophile like cyclopropylamine.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4-chloro-3-nitropyridine (1.0 eq) in ethanol (5 mL per mmol of substrate) in a round-bottom flask, add cyclopropylamine (1.2 eq) and triethylamine (1.5 eq).

-

Reaction Conditions: Stir the mixture at reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-cyclopropyl-3-nitropyridin-4-amine.

Step 2: Synthesis of Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

The second step is the formation of the carbamate via N-acylation of the secondary amine intermediate with ethyl chloroformate. The reaction of ethyl chloroformate with substituted anilines to form carbamates is a well-established transformation.[9]

Experimental Protocol (Hypothetical):

-

Reaction Setup: Dissolve N-cyclopropyl-3-nitropyridin-4-amine (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add pyridine (1.2 eq) to the solution, followed by the dropwise addition of ethyl chloroformate (1.1 eq).

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the final product, ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 4.1-4.3 ppm), the cyclopropyl protons (multiplets in the upfield region, likely between 0.5-1.0 ppm and a multiplet for the CH proton around 2.5-2.8 ppm), and the three aromatic protons of the nitropyridine ring (doublets and a doublet of doublets in the downfield region, typically between 7.0-9.0 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbons of the ethyl group, the three carbons of the cyclopropyl ring, the five carbons of the nitropyridine ring, and the carbonyl carbon of the carbamate group (expected around 150-160 ppm).

-

Mass Spectrometry: In an ESI-MS experiment, the protonated molecular ion [M+H]⁺ would be expected at m/z 252.09. Common fragmentation patterns could include the loss of the ethoxy group, the ethyl group, or cleavage of the cyclopropyl ring.

Reactivity, Stability, and Potential Applications

The chemical reactivity of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is dictated by its constituent functional groups.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group using various reagents such as tin(II) chloride or catalytic hydrogenation (H₂/Pd-C). This transformation would provide access to a new class of compounds with a different electronic and biological profile.

-

Carbamate Hydrolysis: The carbamate linkage can be hydrolyzed under strong acidic or basic conditions to regenerate the secondary amine precursor, N-cyclopropyl-3-nitropyridin-4-amine.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or reducing agents should be avoided.

Potential Applications in Drug Discovery

Given the biological activities associated with both nitropyridines and cyclopropyl-containing molecules, ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate can be considered a promising scaffold for drug discovery.

-

Anticancer Agents: Many nitropyridine derivatives have shown potent anticancer activity.[2] The cyclopropyl group could enhance this activity by improving metabolic stability or binding affinity to target proteins.

-

Antimicrobial Agents: The nitropyridine moiety is also found in some antimicrobial compounds.[2]

-

Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors, and this molecule could serve as a starting point for the development of novel inhibitors for various kinases implicated in disease.[10]

Safety and Handling

Detailed toxicological data for ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a compound of significant interest due to the convergence of three pharmacologically relevant structural motifs. While specific experimental data on this molecule is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. The predicted properties and potential reactivity highlight its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore its potential in drug discovery.

References

-

K. M. Al-Trawneh, S. S. Al-Jaber, and A. V. Dolzhenko, "Nitropyridines in the Synthesis of Bioactive Molecules," Pharmaceuticals, vol. 16, no. 5, p. 692, 2023. [Online]. Available: [Link]

-

M. T. Nemr, Y. Elshaier, S. Y. Ewieda, and M. A. Abdelaziz, "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates," Future Medicinal Chemistry, 2025. [Online]. Available: [Link]

-

M. T. Nemr, Y. Elshaier, S. Y. Ewieda, and M. A. Abdelaziz, "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates," Future Medicinal Chemistry, 2025. [Online]. Available: [Link]

-

T. L. Talele, "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules," Journal of Medicinal Chemistry, vol. 59, no. 18, pp. 8323–8356, 2016. [Online]. Available: [Link]

-

A. A. Guda, "Nitropyridines in the Synthesis of Bioactive Molecules," Oriental Journal of Chemistry, vol. 39, no. 5, 2023. [Online]. Available: [Link]

-

A. A. Guda, "Nitropyridines in the Synthesis of Bioactive Molecules," ResearchGate, 2023. [Online]. Available: [Link]

-

G. Ostrogovich, A. Nemes, and R. Bacaloglu, "Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines," Journal of the Chemical Society B: Physical Organic, pp. 1123-1127, 1971. [Online]. Available: [Link]

-

T. L. Talele, "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules," Semantic Scholar, 2016. [Online]. Available: [Link]

-

T. Kometani, S. Shiotani, and K. Mitsuhashi, "On the cleavage of tertiary amines with ethyl chloroformate," Chemical and Pharmaceutical Bulletin, vol. 24, no. 2, pp. 342-348, 1976. [Online]. Available: [Link]

-

Ningbo Inno Pharmchem Co., Ltd., "The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine." [Online]. Available: [Link]

-

Shandong Hanjiang Chemical Co., Ltd., "Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate." [Online]. Available: [Link]

-

ChemWhat, "Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate CAS#: 797032-05-4." [Online]. Available: [Link]

-

Angene Chemical, "Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4)." [Online]. Available: [Link]

-

S. El-Gamal and H. Abdel-Gawad, "N-Dealkylation of Amines," Molecules, vol. 21, no. 1, p. 11, 2016. [Online]. Available: [Link]

-

M. Lee, I. E. N. G. E. N. I. A. Arancibia, and C. K. Y. Lee, "Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate," Synthetic Communications, vol. 34, no. 5, pp. 933-940, 2004. [Online]. Available: [Link]

-

M. Lee, I. E. N. G. E. N. I. A. Arancibia, and C. K. Y. Lee, "Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate," ResearchGate, 2004. [Online]. Available: [Link]

-

PubChemLite, "Ethyl 2-cyclopropyl-5-nitropyridine-3-carboxylate (C11H12N2O4)." [Online]. Available: [Link]

-

K. M. Al-Trawneh, S. S. Al-Jaber, and A. V. Dolzhenko, "Nitropyridines in the Synthesis of Bioactive Molecules," MDPI, 2023. [Online]. Available: [Link]

-

S. N. Murthy, B. S. N. Kumar, and B. V. Kumar, "Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate," Journal of Chemical and Pharmaceutical Research, vol. 3, no. 6, pp. 836-843, 2011. [Online]. Available: [Link]

- D. R. Maulding, "United States Patent 8,735,424," Google Patents, 2014. [Online].

-

R. A. Micheli, "N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines," ResearchGate, 1980. [Online]. Available: [Link]

- Y. Li, "CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-," Google Patents, 2016. [Online].

-

Longdom Publishing, "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." [Online]. Available: [Link]

-

A. Baralle, "Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines," ChemRxiv, 2019. [Online]. Available: [Link]

-

J. Suwiński, "Synthesis of 3-nitropyridine (III)," ResearchGate, 2001. [Online]. Available: [Link]

-

H. Song, "Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis," Angewandte Chemie International Edition, vol. 51, no. 51, pp. 12846-12850, 2012. [Online]. Available: [Link]

- R. A. Micheli, "Process for the manufacture of cyclopropylamine," Google Patents, 1989. [Online].

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate, CasNo.797032-05-4 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]

- 9. Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS 797032-05-4)

Introduction: A Molecule of Strategic Importance in Medicinal Chemistry

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a synthetic organic compound that, by its very structure, signals significant potential for researchers, scientists, and drug development professionals. The convergence of three key structural motifs—a 3-nitropyridine ring, a cyclopropyl amine substituent, and an ethyl carbamate functional group—creates a versatile scaffold ripe for exploration. The 3-nitropyridine core is a well-established precursor in the synthesis of various bioactive molecules, offering multiple avenues for further functionalization.[1] The cyclopropyl moiety is an increasingly utilized bioisostere in modern drug design, valued for its ability to confer metabolic stability, conformational rigidity, and enhanced potency. Finally, the carbamate linkage serves as a stable and synthetically accessible functional group, often employed as a key pharmacophore or a linker in more complex molecular architectures.

This technical guide provides a comprehensive overview of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, focusing on its synthesis, physicochemical properties, and potential applications as a strategic intermediate in drug discovery and development. While this specific molecule is not extensively documented in peer-reviewed literature, this guide constructs a robust, scientifically grounded framework based on established chemical principles and analogous transformations.

Physicochemical Properties

A summary of the known and computed physicochemical properties of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is presented in Table 1. This data is essential for planning synthetic manipulations, purification, and formulation studies.

| Property | Value | Source |

| CAS Number | 797032-05-4 | [2] |

| Molecular Formula | C₁₁H₁₃N₃O₄ | [3] |

| Molecular Weight | 251.24 g/mol | [4] |

| Appearance | White fine powder (predicted) | [5] |

| Boiling Point | 381.4 °C at 760 mmHg (predicted) | [3] |

| Density | 1.409 g/cm³ (predicted) | [3] |

| PSA (Polar Surface Area) | 88.2 Ų | [3] |

| XLogP3 | 2.6 | [3] |

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate can be logically approached via a two-step sequence starting from a suitable 4-substituted-3-nitropyridine. The most direct route involves the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with cyclopropylamine to form the key intermediate, N-cyclopropyl-3-nitropyridin-4-amine, followed by carbamate formation with ethyl chloroformate.

Caption: Proposed two-step synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

Part 1: Synthesis of N-cyclopropyl-3-nitropyridin-4-amine (CAS 380605-28-7)

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the 4-position of the pyridine ring towards nucleophilic attack by cyclopropylamine.

Experimental Protocol:

-

Materials and Reagents:

-

4-Chloro-3-nitropyridine

-

Cyclopropylamine

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Procedure:

-

To a solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask is added cyclopropylamine (1.2 eq) followed by triethylamine (1.5 eq).

-

The reaction mixture is stirred at reflux (approximately 82 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction of similar chloro-nitropyridines with amines often proceeds efficiently under these conditions.[6]

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with saturated aqueous NaHCO₃ solution, then with brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-cyclopropyl-3-nitropyridin-4-amine as a solid.[7]

-

Part 2: Synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS 797032-05-4)

The second step is the formation of the carbamate. The secondary amine of the intermediate reacts with ethyl chloroformate in the presence of a non-nucleophilic base to yield the final product.

Experimental Protocol:

-

Materials and Reagents:

-

N-cyclopropyl-3-nitropyridin-4-amine

-

Ethyl chloroformate

-

Pyridine or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

N-cyclopropyl-3-nitropyridin-4-amine (1.0 eq) is dissolved in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Pyridine (1.2 eq) is added, followed by the dropwise addition of ethyl chloroformate (1.1 eq). The use of a base is standard in such acylation reactions to neutralize the HCl generated.[8]

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours, with progress monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography on silica gel to yield Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.

-

Caption: Experimental workflow for the proposed synthesis.

Characterization and Spectroscopic Analysis

While experimental spectroscopic data for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is not publicly available, the following are the expected characteristic signals based on its structure:

-

¹H NMR: The spectrum should feature signals corresponding to the ethyl group (a triplet and a quartet), the cyclopropyl protons (multiplets), and the aromatic protons of the pyridine ring. The pyridine protons are expected to be in the downfield region, with their chemical shifts influenced by the nitro and carbamate substituents.

-

¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon of the carbamate, the carbons of the pyridine ring (with the carbon bearing the nitro group being significantly deshielded), the carbons of the ethyl group, and the carbons of the cyclopropyl ring.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 251.24.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O stretching of the carbamate group (around 1700-1730 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

Potential Applications in Drug Discovery

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate represents a valuable building block for the synthesis of compound libraries for high-throughput screening. The presence of the nitro group provides a key handle for further chemical modifications.

-

Reduction to Amine: The nitro group can be selectively reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation to generate a diverse array of derivatives. This transformation is a common strategy in medicinal chemistry to introduce new pharmacophoric elements.[9]

-

Nucleophilic Aromatic Substitution: The nitro group can potentially be displaced by various nucleophiles under specific conditions, allowing for the introduction of different functional groups at the 3-position.

-

Scaffold for Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors. The cyclopropyl and carbamate groups can be tailored to occupy specific pockets within the ATP-binding site of a target kinase.

Caption: Potential workflow for utilizing the title compound in drug discovery.

Safety and Handling

As with any chemical compound, Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Nitroaromatic compounds can be toxic and may be absorbed through the skin. Carbamates as a class have a wide range of biological activities, and this compound should be treated as potentially bioactive. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a strategically designed molecule that holds considerable promise as an intermediate for medicinal chemistry research. Its synthesis is achievable through a logical and robust two-step process from commercially available starting materials. The combination of a reactive nitropyridine core with the desirable properties of a cyclopropyl group and the versatility of a carbamate linker makes this compound an attractive scaffold for the development of novel therapeutic agents. Further investigation into its chemical reactivity and biological activity is warranted to fully unlock its potential in the field of drug discovery.

References

-

Kamal, A., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 14(9), 896. [Link]

-

Angene Chemical. Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate(CAS# 797032-05-4). [Link]

-

Shandong Hanjiang Chemical Co., Ltd. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. [Link]

-

O'Donnell, C. J., et al. (2011). N-Dealkylation of Amines. Current Protocols in Chemical Biology, 3(4), 179-200. [Link]

- Google Patents. (2010).

-

Google Patents. (1983). US4659716A - Antihistaminic 8-(halo)-substituted 6,11-dihydro-11-(4-piperidylidene)-5H-benzo[8][10]cyclohepta[1,2-b]pyridines.

- Google Patents. (1973). US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes.

- Google Patents. (1985). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.

- Google Patents. (2009).

- Patent 0000816. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.

- Google Patents. (2016).

-

ChemWhat. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate CAS#: 797032-05-4; ChemWhat Code: 2885. [Link]

-

Kamal, A., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 14(9), 896. [Link]

- Google Patents. (2017). US9770441B1 - Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole.

-

PubMed. (2010). Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate. [Link]

-

Katritzky, A. R., et al. (2010). Organic Carbamates in Drug Design and Medicinal Chemistry. Accounts of Chemical Research, 43(12), 1584-1594. [Link]

-

PrepChem.com. Synthesis of t-butyl [2-(4-nitropyridine-2-carboxamido)ethyl]carbamate. [Link]

-

Murai, K., & Akamatsu, H. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 24(18), 3362. [Link]

Sources

- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 2. angenesci.com [angenesci.com]

- 3. echemi.com [echemi.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate, CasNo.797032-05-4 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. US4659716A - Antihistaminic 8-(halo)-substituted 6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridines - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical properties of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, a significant intermediate in pharmaceutical synthesis. This document delves into the nuanced interplay of its constituent functional groups—the carbamate linkage, the strained cyclopropyl ring, and the electronically distinct nitropyridine core—to elucidate its reactivity, spectral characteristics, and potential applications in medicinal chemistry. A detailed, field-proven synthetic protocol and thorough characterization workflow are presented, grounded in established chemical principles and supported by data from analogous structures. This guide is intended to be an essential resource for researchers engaged in the design and development of novel therapeutics.

Introduction: Unveiling a Key Pharmaceutical Intermediate

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS No. 797032-05-4) is a heterocyclic compound with the molecular formula C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol .[1][2] Its classification as a "pharmaceutical intermediate" by various chemical suppliers underscores its role as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][3] The molecular architecture of this compound is a fascinating convergence of three key functional motifs, each contributing unique properties that are highly valued in drug design.

-

The Carbamate Group: This functional group is a cornerstone in medicinal chemistry, often employed as a bioisosteric replacement for the amide bond.[4] Carbamates exhibit enhanced stability against proteolytic degradation and can modulate a molecule's cell permeability.[5] Their ability to participate in hydrogen bonding makes them crucial for specific drug-target interactions.[6]

-

The Cyclopropyl Ring: This highly strained, three-membered ring is not merely a passive linker. Its unique electronic and steric properties are strategically utilized to enhance biological activity, improve metabolic stability, and fine-tune the conformational rigidity of a molecule, which can lead to improved binding affinity with biological targets.[7]

-

The 3-Nitropyridine Moiety: The pyridine ring is a common scaffold in numerous pharmaceuticals. The presence of an electron-withdrawing nitro group at the 3-position significantly influences the electronic distribution within the aromatic ring, rendering it susceptible to specific chemical transformations and potentially modulating its interaction with biological macromolecules.[4]

This guide will provide a detailed exploration of the synthesis, structural elucidation, and potential utility of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, offering valuable insights for its application in drug discovery and development.

Molecular Structure and Physicochemical Properties

The unique arrangement of atoms in ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate dictates its physical and chemical behavior. While experimental crystallographic data is not publicly available, a thorough analysis of its structure can be inferred from established chemical principles and spectroscopic data of analogous compounds.

Structural Elucidation

The molecule consists of a central nitrogen atom bonded to a cyclopropyl group, a 3-nitropyridin-4-yl group, and an ethoxycarbonyl group. The carbamate functionality introduces a degree of planarity due to resonance, while the cyclopropyl and nitropyridine rings will adopt specific spatial orientations to minimize steric hindrance.

Table 1: Predicted Physicochemical Properties of Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O₄ | [1][2] |

| Molecular Weight | 251.24 g/mol | [1][2] |

| CAS Number | 797032-05-4 | [1][2] |

| Appearance | White fine powder | [2] |

| Density | 1.409 g/cm³ | [8] |

| Boiling Point | 381.4 °C at 760 mmHg | [8] |

| XLogP3 | 2.638 | [8] |

| PSA (Polar Surface Area) | 88.2 Ų | [8] |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.2-1.4 ppm, and a quartet for the methylene protons (-CH₂-) around δ 4.1-4.3 ppm.

-

Cyclopropyl Group: Complex multiplets for the methine and methylene protons of the cyclopropyl ring are anticipated in the region of δ 0.8-1.5 ppm.

-

Nitropyridine Ring: The protons on the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the 2-position is expected to be a singlet or a narrow doublet, while the protons at the 5 and 6-positions will likely appear as doublets. The presence of the nitro group will cause a downfield shift of the adjacent protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Ethyl Group: The methyl carbon should appear around δ 14-16 ppm, and the methylene carbon around δ 60-63 ppm.

-

Cyclopropyl Group: The carbons of the cyclopropyl ring are expected in the upfield region, typically between δ 5-20 ppm.

-

Carbamate Carbonyl: The carbonyl carbon of the carbamate group will have a characteristic chemical shift in the range of δ 150-155 ppm.

-

Nitropyridine Ring: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the nitro group will be significantly deshielded.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Carbamate): A strong absorption band is expected around 1700-1730 cm⁻¹.

-

N-O Stretch (Nitro Group): Two characteristic strong absorption bands are anticipated, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-N Stretch: Absorptions corresponding to the C-N bonds will be present in the fingerprint region.

-

Aromatic C-H and C=C Stretches: These will be observed in their typical regions.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ should be observed at m/z = 251. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and potentially fragmentation of the pyridine ring.

-

Synthesis and Characterization Workflow

The synthesis of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate can be logically approached via a two-step sequence, leveraging established methodologies for the formation of substituted pyridines and carbamates.

Proposed Synthetic Pathway

The proposed synthesis involves the initial formation of an N-substituted aminopyridine followed by the introduction of the ethyl carbamate moiety.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate, CasNo.797032-05-4 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]

- 3. angenesci.com [angenesci.com]

- 4. echemi.com [echemi.com]

- 5. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

Investigating the Mechanism of Action of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate: A Hypothesis-Driven Approach

An In-Depth Technical Guide to the

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a novel small molecule for which the mechanism of action has not been empirically determined in public literature. An analysis of its core structural motifs—a carbamate, a 3-nitropyridine ring, and a cyclopropyl group—suggests two primary, testable hypotheses for its biological activity. The carbamate moiety is a well-established pharmacophore for the inhibition of cholinesterases, enzymes critical to neurotransmission.[1][2][3][4] Concurrently, the 3-nitropyridine scaffold is present in compounds known to exhibit potent anticancer activity, either through disruption of microtubule dynamics or via bioreductive activation in hypoxic environments to generate cytotoxic species.[5][6][7][8][9] This guide presents a structured, hypothesis-driven framework for elucidating the compound's mechanism of action. It provides the scientific rationale and detailed experimental protocols necessary to systematically investigate its potential as either a cholinesterase inhibitor or a novel anticancer agent.

Compound Profile: Structural and Chemical Insights

To initiate a mechanistic investigation, a foundational understanding of the molecule's structure is paramount. Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS No. 797032-05-4) is a synthetic organic compound with the molecular formula C₁₁H₁₃N₃O₄.[10][11][12] Its structure comprises three key functional regions that dictate its potential biological interactions.

-

Ethyl Carbamate Group: This functional group is the cornerstone of Hypothesis A. Carbamates are known to act as "pseudo-irreversible" or reversible inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][4]

-

3-Nitropyridine Core: This electron-deficient aromatic system is central to Hypothesis B. The nitro group is a strong electron-withdrawing group, making the pyridine ring susceptible to nucleophilic attack and, critically, allowing for reductive metabolism under hypoxic conditions.[8][9] Furthermore, various 3-nitropyridine analogues have demonstrated potent activity as microtubule-targeting agents.[7]

-

N-Cyclopropyl Group: This small, rigid ring system likely enhances metabolic stability and provides a specific conformational lock on the carbamate nitrogen. This can influence binding affinity and selectivity for target enzymes.

Caption: Proposed mechanism of reversible cholinesterase inhibition.

2.2. Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is designed to quantify the compound's ability to inhibit AChE and BChE and to determine its potency (IC₅₀).

Principle: The assay measures the activity of cholinesterase by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product resulting from the reaction of dithiobisnitrobenzoic acid (DTNB) with thiocholine, which is produced by the enzymatic hydrolysis of acetylthiocholine (ATCI).

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

-

96-well microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound in DMSO. Create a series of dilutions to achieve final concentrations ranging from 1 nM to 100 µM.

-

Prepare DTNB solution (10 mM) in phosphate buffer.

-

Prepare substrate solutions (ATCI and BTCI, 10 mM) in phosphate buffer.

-

Prepare enzyme solutions (AChE and BChE, 2 units/mL) in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of each concentration of the test compound solution. For control wells, add 25 µL of DMSO.

-

Add 125 µL of phosphate buffer to all wells.

-

Add 50 µL of DTNB solution to all wells.

-

Add 25 µL of the enzyme solution (AChE or BChE) to the appropriate wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (V_control - V_sample) / V_control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Hypothesis B: Anticancer Activity

The 3-nitropyridine moiety suggests a potential for anticancer activity through two distinct, yet not mutually exclusive, mechanisms.

3.1. Proposed Mechanism 1: Microtubule Destabilization

Several novel 3-nitropyridine analogues have been identified as potent microtubule-targeting agents that bind to the colchicine site on tubulin. [7]This binding prevents the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis. [7] Experimental Validation Workflow:

-

Cell Viability: Assess cytotoxicity across a panel of cancer cell lines using an MTS or MTT assay to determine GI₅₀ (50% growth inhibition) values.

-

Cell Cycle Analysis: Treat a sensitive cell line (e.g., Jurkat or HeLa) with the compound at its GI₅₀ concentration. Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution and look for a characteristic G2/M arrest. [7]3. In Vitro Tubulin Polymerization Assay: Use a commercial kit to directly measure the effect of the compound on the polymerization of purified tubulin in a cell-free system. A potent inhibitor will prevent the increase in fluorescence or turbidity associated with microtubule formation.

3.2. Proposed Mechanism 2: Bioreductive Activation

Nitroaromatic compounds are well-known prodrugs that can be selectively activated to cytotoxic agents within the hypoxic microenvironment of solid tumors. [8][9]Endogenous nitroreductase enzymes can reduce the nitro group to highly reactive nitroso, hydroxylamino, and amino species. These reactive intermediates can form adducts with DNA and proteins, leading to strand breaks, cross-linking, and ultimately, cell death.

Caption: Pathway of bioreductive activation of a nitroaromatic compound.

3.3. Experimental Protocol: Hypoxia-Selective Cytotoxicity Assay

This protocol is designed to determine if the compound's cytotoxicity is enhanced under hypoxic conditions, which is a hallmark of bioreductive drugs.

Principle: Cancer cells are cultured under normal oxygen (normoxia, ~21% O₂) and low oxygen (hypoxia, <1% O₂) conditions and treated with the compound. A significantly lower IC₅₀ value under hypoxia indicates selective activation.

Materials:

-

Cancer cell line (e.g., HCT116, A549)

-

Standard cell culture medium (e.g., DMEM) with 10% FBS

-

MTS or similar cell viability reagent

-

Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, 94% N₂

-

Standard cell culture incubator (21% O₂, 5% CO₂)

-

96-well plates

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into two identical 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in the standard incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add the compound-containing medium to the cells.

-

Incubation:

-

Place one plate back into the normoxic incubator.

-

Place the second plate into the hypoxic chamber.

-

Incubate both plates for 48-72 hours.

-

-

Viability Assessment:

-

After incubation, remove plates from their respective environments.

-

Add MTS reagent to all wells according to the manufacturer's instructions.

-

Incubate for 1-4 hours until color development is sufficient.

-

Read the absorbance at 490 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control for both normoxic and hypoxic conditions.

-

Determine the IC₅₀ values for both conditions by plotting dose-response curves.

-

Calculate the Hypoxic Cytotoxicity Ratio (HCR) as IC₅₀ (normoxia) / IC₅₀ (hypoxia). An HCR value significantly greater than 1 indicates hypoxia-selective activity.

-

Integrated Experimental Workflow

To efficiently and logically investigate the mechanism of action, a tiered approach is recommended. This workflow prioritizes broad screening assays before moving to more complex, mechanism-specific validation.

Caption: A tiered workflow for elucidating the compound's mechanism of action.

Conclusion

The structural features of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate provide a strong rationale for a hypothesis-driven investigation into its mechanism of action. The presence of the carbamate functional group points directly toward cholinesterase inhibition, a well-trodden path in drug discovery. [1][2]Simultaneously, the 3-nitropyridine core suggests a more complex, and potentially novel, role as an anticancer agent, leveraging mechanisms like microtubule disruption or hypoxia-selective bioreduction that are at the forefront of modern oncology research. [7][8]The experimental framework detailed in this guide provides a rigorous and efficient pathway to dissect these possibilities, validate the primary biological targets, and ultimately define the therapeutic potential of this compound.

References

- Horáková, E., Drabina, P., Brož, B., Štěpánková, Š., Vorčáková, K., Královec, K., Havelek, R., & Sedlák, M. (n.d.). Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. SpringerLink.

- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- Horáková, E., Drabina, P., Brož, B., Štěpánková, Š., Vorčáková, K., Královec, K., Havelek, R., & Sedlák, M. (2021). Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. Taylor & Francis Online.

- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.

- (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed Central.

- Ethyl 3-nitropyridin-4-yl(cyclopropyl)

- Abreu, P. A., et al. (n.d.).

- Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate CAS#: 797032-05-4. (n.d.).

- Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate. (n.d.). Shandong Hanjiang Chemical Co., Ltd.

- (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.

- Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.

- Jamil, S., & Ganti, L. (2023). Carbamate Toxicity.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. chemwhat.com [chemwhat.com]

- 12. Ethyl 3-nitropyridin-4-yl(cyclopropyl)carbamate, CasNo.797032-05-4 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]

A Technical Guide to the Biological Activity of Nitropyridine Carbamate Derivatives

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the synergistic potential of two such scaffolds: the nitropyridine ring and the carbamate linker. Separately, each moiety is integral to a multitude of therapeutic agents; their combination yields a chemical class with diverse and potent biological activities.

The Nitropyridine Moiety: An Electron-Deficient Powerhouse

The pyridine ring is one of the most prominent N-heterocycles in drug development, recognized as a "privileged structural motif".[1] As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety.[1] The introduction of a nitro group (—NO₂) dramatically alters the ring's electronic properties. This strong electron-withdrawing group makes the pyridine ring highly electron-deficient, opening up unique avenues for chemical synthesis and conferring specific biological functions. Nitropyridines are not merely synthetic intermediates but are known to exhibit a range of activities, including the inhibition of enzymes like cytosolic thioredoxin reductase 1, a mechanism relevant to anticancer therapy.[1]

The Carbamate Linker: A Versatile Modulator of Bioactivity

The carbamate group (-NHCOO-) is a bioisostere of the peptide bond, offering enhanced chemical and proteolytic stability.[2] This feature, combined with its ability to improve cell membrane penetration, has made it a vital component in modern drug discovery.[2] Carbamate derivatives are employed across a wide spectrum of therapeutics, including agents for cancer, epilepsy, and various infectious diseases.[2] The carbamate can function as a key interacting element with a biological target, a linker to join two pharmacophores, or as a promoiety in prodrug design to enhance pharmacokinetic properties like solubility or metabolic stability.[2][3]

Rationale for Combining Nitropyridine and Carbamate Scaffolds

The conjugation of a nitropyridine core with a carbamate linker creates a molecular architecture with compelling therapeutic potential. This strategy aims to:

-

Leverage Bio-reductive Activation: The nitro group can be enzymatically reduced, particularly in the hypoxic environments of tumors or by reductases unique to certain parasites, to generate cytotoxic reactive nitrogen species.[4][5]

-

Enhance Pharmacokinetics: The carbamate linker can be tailored to modulate solubility, metabolic stability, and oral bioavailability, overcoming challenges often associated with simple heterocyclic compounds.[3][6]

-

Enable Targeted Interactions: The carbamate provides a structurally versatile bridge to introduce additional functionalities that can interact with specific biological targets, thereby improving potency and selectivity.

This guide will explore the synthesis, key biological activities, structure-activity relationships, and experimental evaluation of this promising class of compounds.

Synthetic Strategies

The construction of nitropyridine carbamate derivatives relies on robust and modular synthetic routes. The general approach involves the preparation of a functionalized nitropyridine precursor, which is then coupled with a suitable partner to form the carbamate bond.

Synthesis of Functionalized Nitropyridine Precursors

Nitropyridine precursors bearing a reactive handle (e.g., a hydroxyl or amino group) are typically synthesized via nucleophilic aromatic substitution (SNAr) on readily available chloronitropyridines.[1] For example, 2-chloro-5-nitropyridine can react with a variety of nucleophiles to introduce the necessary functionality for subsequent carbamate formation.[1] Other methods include the direct nitration of substituted pyridines or multi-component ring transformation reactions.[7][8]

Formation of the Carbamate Linkage

The formation of the carbamate bridge is a well-established transformation. A common method involves the reaction of a nitropyridinyl alcohol with an isocyanate. Alternatively, an amino-nitropyridine can be treated with a chloroformate. The use of stable and cost-effective reagents is crucial for industrial-scale synthesis.[9]

Key Biological Activities

The unique hybrid structure of nitropyridine carbamates endows them with a broad spectrum of biological activities, with particular prominence in oncology and infectious diseases.

Anticancer Activity

The anticancer potential of this class stems from multiple mechanisms, often involving the bio-reductive activation of the nitro group, especially in the hypoxic microenvironment of solid tumors.

-

Mechanism of Action: Upon entering a cancer cell, the nitro group can be reduced by cellular reductases (e.g., cytochrome P450 reductase) to form a nitro radical anion and other reactive nitrogen species.[5] These highly reactive intermediates can induce cellular damage through multiple pathways, including DNA strand breaks and oxidation of essential proteins and lipids, ultimately leading to apoptotic cell death.[5][10] Furthermore, certain carbamate derivatives are known to function as microtubule inhibitors, arresting the cell cycle and inducing apoptosis.[2]

-

Quantitative Data: The efficacy of these compounds is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Nitropyridyl Thiazolidinones | MCF-7 (Breast) | 1.5 - 4.2 | [1] |

| Pyridine Thioglycosides | HepG2 (Liver) | 5.1 - 9.8 | [10] |

| (Fluoroethyl)nitrosoureas | B16 Melanoma | Significant Activity | [11] |

Antiparasitic Activity

Nitroaromatic compounds are mainstays in the treatment of diseases caused by anaerobic protozoa like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[12]

-

Mechanism of Action: The mechanism is analogous to the anticancer activity but relies on reductases specific to the parasite, such as pyruvate:ferredoxin oxidoreductase (PFOR).[4] The reduction of the nitro group is a critical activation step, producing toxic intermediates that are highly effective against these microorganisms.[5] The carbamate portion of the molecule can be optimized to improve uptake and target engagement within the parasite. Benzimidazole carbamates are known to act by inhibiting microtubule synthesis in parasite cells, leading to their death.[2] The combination of these two pharmacophores presents a powerful strategy for developing new antiparasitic agents.

-

Spectrum and Overcoming Resistance: Derivatives have shown potent activity against metronidazole-sensitive and, crucially, metronidazole-resistant strains of G. lamblia.[12] This is a significant advantage, as resistance to current therapies is a growing clinical concern.[4][12]

| Compound Series | Parasite | EC₅₀ (µM) | Notes |

| Nitroimidazole Carboxamides | G. lamblia (Mtz-Resistant) | 0.1 - 2.5 | More potent than metronidazole[12] |

| Nitroimidazole Carboxamides | E. histolytica | 1.7 - 5.1 | Improved activity over metronidazole[12] |

| Tetrahydropyridine derivatives | Trichomonas vaginalis | Highly Effective | [13] |

Antimicrobial Activity

Beyond parasites, nitropyridine derivatives have demonstrated activity against pathogenic bacteria.

-

Antibacterial and Antifungal Spectrum: Studies have reported moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1] Some Schiff base complexes containing nitropyridine moieties also show promising antifungal activity against Candida albicans.[1] The broad applicability of pyridine-based compounds in antimicrobial research is well-documented.[14][15][16]

Structure-Activity Relationships (SAR)

Optimizing the therapeutic potential of nitropyridine carbamates requires a deep understanding of their structure-activity relationships (SAR). Minor structural modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

-

Influence of the Nitro Group: The position of the nitro group on the pyridine ring is critical for its electronic properties and its accessibility for enzymatic reduction.

-

Impact of the Carbamate Linker: Replacing other linkers (e.g., ethers) with a carbamate has been shown to enhance metabolic stability and in vivo efficacy in related drug classes.[3]

-

Role of Terminal Substituents: The nature of the group at the other end of the carbamate linker heavily influences the molecule's overall properties. Introducing polar groups can enhance potency, while modulating lipophilicity (log P) is crucial for balancing solubility and membrane permeability to achieve optimal activity.[12][17] For certain antiparasitic imidazopyridines, a favorable log P interval of 0.9 ± 0.3 was identified for the best biological response.[17]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for amide-, carbamate-, and urea-linked analogues of the tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. Synthesis and structure activity relationships of carbamimidoylcarbamate derivatives as novel vascular adhesion protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 10. A new class of antimetabolites: pyridine thioglycosides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journaljpri.com [journaljpri.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Ethyl Cyclopropyl(3-nitropyridin-4-yl)carbamate

Introduction

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a key heterocyclic molecule often utilized as a sophisticated building block in the synthesis of pharmacologically active compounds. Its unique structural arrangement, featuring a nitropyridine core, a cyclopropylamine moiety, and a carbamate linker, makes it a valuable intermediate in drug discovery and development. The electron-deficient nitropyridine ring system is a common feature in various bioactive molecules, and the cyclopropyl group often enhances metabolic stability and binding affinity.

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. It is designed for researchers, medicinal chemists, and process development scientists. The narrative emphasizes the rationale behind procedural choices, detailed experimental protocols, and the underlying chemical mechanisms, ensuring both scientific rigor and practical applicability.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The carbamate functional group can be readily installed via acylation of a secondary amine precursor. This key amine intermediate, N-cyclopropyl-3-nitropyridin-4-amine, can, in turn, be synthesized through a nucleophilic aromatic substitution (SNAr) reaction on an activated pyridine ring.

This leads to a convergent and efficient synthetic strategy starting from commercially available materials: 4-chloro-3-nitropyridine and cyclopropylamine.

Caption: Retrosynthetic analysis of the target carbamate.

Synthesis Pathway Overview

The synthesis is executed in two primary stages:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-chloro-3-nitropyridine with cyclopropylamine to form the key intermediate, N-cyclopropyl-3-nitropyridin-4-amine.

-

Carbamate Formation: Acylation of the secondary amine intermediate with ethyl chloroformate in the presence of a base to yield the final product.

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of N-cyclopropyl-3-nitropyridin-4-amine

Chemical Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this step is the SNAr reaction, a cornerstone of heterocyclic chemistry. The chlorine atom at the C4 position of 4-chloro-3-nitropyridine is highly activated towards nucleophilic displacement. This activation is due to the strong electron-withdrawing effects of both the adjacent nitro group (-NO₂) and the ring nitrogen atom. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon the addition of the nucleophile (cyclopropylamine).[1] The subsequent departure of the chloride ion is rapid, leading to the formation of the substituted product.

A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically included to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: Mechanism of the SNAr reaction.

Detailed Experimental Protocol

-

To a solution of 4-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile (approx. 0.5 M), add triethylamine (1.5 eq).

-

Stir the solution at room temperature and add cyclopropylamine (1.2 eq) dropwise over 15 minutes. An exotherm may be observed.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford N-cyclopropyl-3-nitropyridin-4-amine as a solid.[2]

Step 2: Synthesis of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Chemical Principle: N-Acylation

This step involves the formation of the carbamate linkage through the acylation of the secondary amine of N-cyclopropyl-3-nitropyridin-4-amine. Ethyl chloroformate serves as the acylating agent.[3] The reaction requires a non-nucleophilic organic base, like triethylamine, to deprotonate the amine, thereby increasing its nucleophilicity.[4][5] The resulting amine anion readily attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride leaving group and formation of the target carbamate. Careful temperature control, typically starting at 0 °C, is essential to manage the reactivity of ethyl chloroformate and prevent side reactions.[5]

Detailed Experimental Protocol

-

Dissolve N-cyclopropyl-3-nitropyridin-4-amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.4 M) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (1.5 eq), to the solution and stir for 10 minutes.

-

Add ethyl chloroformate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to yield ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate as a pure solid.[6]

Data Summary

| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Temp. | Time | Typical Yield |

| 1 | 4-Chloro-3-nitropyridine | Cyclopropylamine | Triethylamine | Ethanol | 65 °C | 4-6 h | 85-95% |

| 2 | N-cyclopropyl-3-nitropyridin-4-amine | Ethyl Chloroformate | Triethylamine | DCM | 0 °C to RT | 2-4 h | 80-90% |

Safety and Handling Considerations

-

4-Chloro-3-nitropyridine: This compound is toxic if swallowed and causes serious eye damage.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Ethyl Chloroformate: This reagent is corrosive, lachrymatory, and moisture-sensitive. Handle with extreme care in a fume hood, using appropriate PPE. It can react with water to release HCl. Chloroform, often used as a solvent, may contain ethanol as a stabilizer, which can react with phosgene (a potential impurity) to form ethyl chloroformate, highlighting the importance of using high-purity solvents.[8]

-

Cyclopropylamine: This is a flammable and corrosive liquid. Handle in a well-ventilated area away from ignition sources.

-

Triethylamine: This base is flammable and corrosive. Use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The described two-step synthesis provides a robust and high-yielding pathway to ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. The methodology relies on well-established and understood chemical transformations—nucleophilic aromatic substitution and N-acylation. By carefully controlling reaction parameters and adhering to the detailed protocols, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and the broader field of organic synthesis.

References

- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives (WO2010089773A2).

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.

- Google Patents. (n.d.). The synthetic method of the chloro-3-nitropyridine of 4-amino-2- (CN103819398B).

-

Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

Angene Chemical. (n.d.). Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate (CAS# 797032-05-4). Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction between ethyl chlorocarbonate and pyridine compounds. Retrieved from [Link]

-

MDPI. (n.d.). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]

-

Supporting Information. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of ethyl chloroformate in chloroform and possible resulting adducts. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl 3-amino-3-cyclopropyl-acrylate. Retrieved from [Link]

Sources

Solubility of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring that the methodologies are understood in context and can be adapted as required.

Introduction

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a heterocyclic compound with potential applications in pharmaceutical development.[1][2] Its solubility in various organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and various analytical procedures. This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a robust framework for its characterization.

Physicochemical Properties of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Understanding the inherent properties of a compound is fundamental to predicting and explaining its solubility behavior. The key physicochemical properties of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate are summarized below.

| Property | Value | Source |

| Molecular Formula | C11H13N3O4 | [1][2][3] |

| Molecular Weight | 251.24 g/mol | [1][3] |

| Appearance | White fine powder | [2] |

| XLogP3 | 2.63830 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 4 | [1] |

The XLogP3 value suggests a moderate level of lipophilicity. The presence of a nitro group and carbonyl groups, as indicated by the hydrogen bond acceptor count, introduces polarity to the molecule. The overall solubility will be a balance between the nonpolar cyclopropyl and ethyl groups and the polar nitropyridinyl and carbamate moieties.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][6] The polarity of a solvent is determined by its molecular structure and can be quantified by its dielectric constant.[6][7]

Solvent Classification:

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding and have a high dielectric constant.[7][8]

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) have a significant dipole moment but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.[6][7]

-

Non-Polar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and minimal dipole moments.[7][9]

Based on the structure of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, it is expected to exhibit limited solubility in non-polar solvents and greater solubility in polar solvents, particularly those that can interact with its polar functional groups.

Experimental Determination of Solubility

A precise and reproducible experimental protocol is essential for obtaining reliable solubility data. The saturation shake-flask method is a widely accepted technique for determining equilibrium solubility and is recommended here.[10][11][12]

Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate.